molecular formula C7H9ClN2 B3024112 2-Chloro-N-ethylpyridin-5-amine CAS No. 120739-95-9

2-Chloro-N-ethylpyridin-5-amine

Cat. No. B3024112
M. Wt: 156.61 g/mol
InChI Key: KQPKSECAKXTEMS-UHFFFAOYSA-N
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Patent
US05214152

Procedure details

A mixture of 10 g (0.078 mole) of 5-amino-2-chloropyridine and 50 ml of ethyl orthoacetate was refluxed for 2 hours. The reaction mixture was concentrated under reduced pressure and the residue was dissolved in 60 ml of dry THF. Then, the solution was added dropwise to a suspension of 7.0 g of lithium borohydride in 100 ml of dry THF over a period of 15 minutes with constant stirring. After completion of dropwise addition, the mixture was refluxed with stirring for 27 hours. After cooling, the solvent was distilled off. To the residue were added 100 ml of ice-water and 35 ml of concentrated hydrochloric acid and the mixture was heated at 67° C. for a while. After cooling, the reaction mixture was adjusted to pH 7 with NaHCO3 and extracted with AcOEt (50 ml×3). The AcOEt layers were combined, washed with aqueous sodium chloride solution and dried over MgSO4. The AcOEt was distilled off and the residual crystals were collected by filtration, washed with hexane and dried. The procedure gave 9.2 g of the title compound as pale yellowish green crystals.
Quantity
10 g
Type
reactant
Reaction Step One
Name
ethyl orthoacetate
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([Cl:8])=[N:6][CH:7]=1.[C:9]([O-])([O-])(OCC)[CH3:10]>>[Cl:8][C:5]1[CH:4]=[CH:3][C:2]([NH:1][CH2:9][CH3:10])=[CH:7][N:6]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
NC=1C=CC(=NC1)Cl
Name
ethyl orthoacetate
Quantity
50 mL
Type
reactant
Smiles
C(C)(OCC)([O-])[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
67 °C
Stirring
Type
CUSTOM
Details
with stirring for 27 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 60 ml of dry THF
ADDITION
Type
ADDITION
Details
Then, the solution was added dropwise to a suspension of 7.0 g of lithium borohydride in 100 ml of dry THF over a period of 15 minutes with constant stirring
Duration
15 min
ADDITION
Type
ADDITION
Details
After completion of dropwise addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
ADDITION
Type
ADDITION
Details
To the residue were added 100 ml of ice-water and 35 ml of concentrated hydrochloric acid
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with AcOEt (50 ml×3)
WASH
Type
WASH
Details
washed with aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
DISTILLATION
Type
DISTILLATION
Details
The AcOEt was distilled off
FILTRATION
Type
FILTRATION
Details
the residual crystals were collected by filtration
WASH
Type
WASH
Details
washed with hexane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
27 h
Name
Type
product
Smiles
ClC1=NC=C(C=C1)NCC
Measurements
Type Value Analysis
AMOUNT: MASS 9.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.